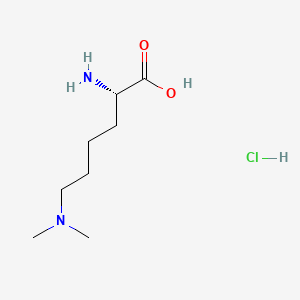![molecular formula C36H43N9O7 B1506684 N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine CAS No. 35253-75-9](/img/structure/B1506684.png)
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is a complex organic compound that features a combination of amino acids and an azo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:
Formation of the Azo Group: The azo group is formed by the diazotization of aniline derivatives followed by coupling with phenol derivatives.
Peptide Bond Formation: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis and are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azo group can undergo oxidation to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the phenyl rings.
Reduction: Amino derivatives of the phenyl rings.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a probe for studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: It can be used in the development of novel materials with specific binding properties.
Wirkmechanismus
The mechanism of action of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The azo group can also undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-L-arginine
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-D-lysine
Uniqueness
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is unique due to its specific combination of amino acids and the presence of an azo group, which imparts unique photochemical properties. This makes it particularly useful in applications where light-controlled activation is desired.
Eigenschaften
CAS-Nummer |
35253-75-9 |
|---|---|
Molekularformel |
C36H43N9O7 |
Molekulargewicht |
713.8 g/mol |
IUPAC-Name |
(2R)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C36H43N9O7/c37-35(38)39-19-7-13-28(34(49)50)41-31(46)22-40-32(47)29(21-24-9-3-1-4-10-24)42-33(48)30-14-8-20-45(30)36(51)52-23-25-15-17-27(18-16-25)44-43-26-11-5-2-6-12-26/h1-6,9-12,15-18,28-30H,7-8,13-14,19-23H2,(H,40,47)(H,41,46)(H,42,48)(H,49,50)(H4,37,38,39)/t28-,29+,30+/m1/s1 |
InChI-Schlüssel |
XGSIHMYTSNNUNE-NGDRWEMDSA-N |
SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
35253-75-9 |
Sequenz |
PFGR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)
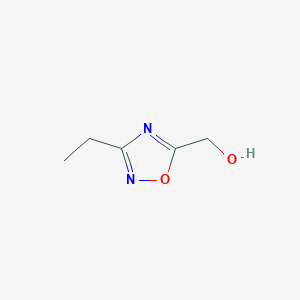
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)
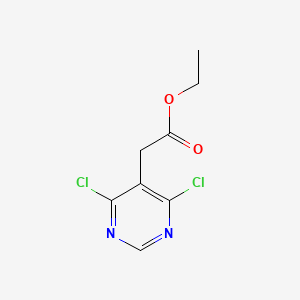
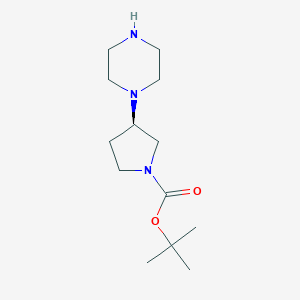
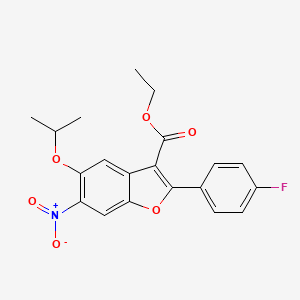
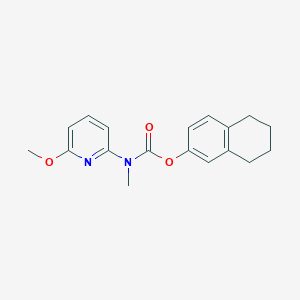
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
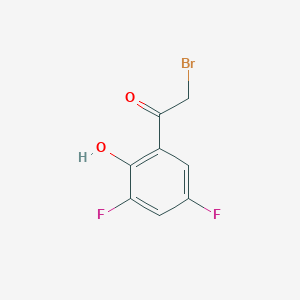
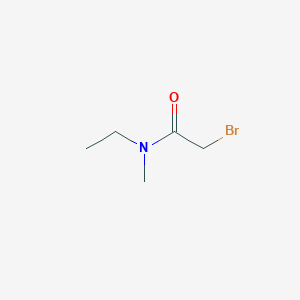
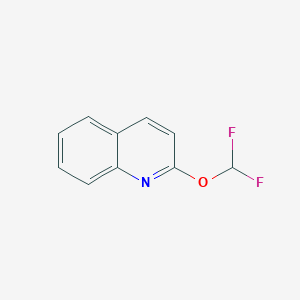
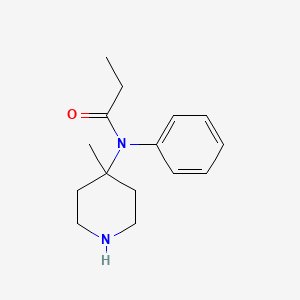
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
